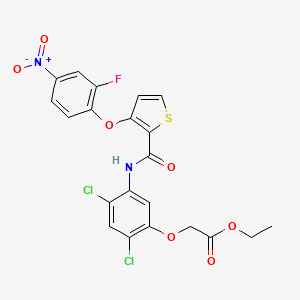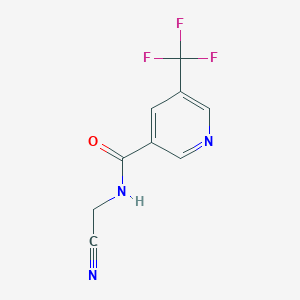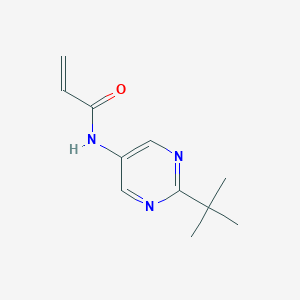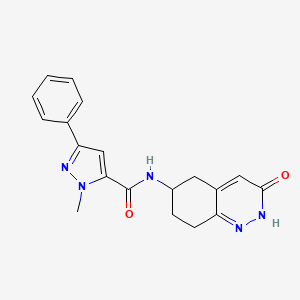
Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate is a useful research compound. Its molecular formula is C21H15Cl2FN2O7S and its molecular weight is 529.32. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diuretic Activity Research
Research on Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, a closely related compound, has demonstrated significant saluretic and diuretic activities. These studies explore the effects of various substitutions on the molecular structure, contributing to the understanding of how structural changes impact diuretic potency and mechanisms (Lee et al., 1984).
Chemical Synthesis and Modifications
The synthesis of 2-(p-Nitrophenoxy)ethylamines, which bear resemblance to the structure of the compound , has been achieved through reactions involving 2-aminoethanols. This research provides insights into chemical reactions and modifications that can be applied to similar compounds (Knipe, Sridhar, & Lound-Keast, 1977).
pH Sensitive Probes
Modifications of the 2-aminophenol group, which is a part of the compound's structure, have led to the development of pH-sensitive probes. These probes are vital for biological and chemical research, particularly in studying physiological environments (Rhee, Levy, & London, 1995).
Anticancer Agent Synthesis
Ethyl derivatives similar to the compound have been used in synthesizing potential anticancer agents. Research in this area focuses on the development of new chemical entities with potential therapeutic applications in oncology (Temple et al., 1983).
Organic Chemistry and Catalyst Research
Studies involving similar ethyl derivatives have contributed to the field of organic chemistry, particularly in catalyst research and the synthesis of complex organic compounds (Indumathi, Perumal, & Menéndez, 2010).
Corrosion Inhibition
Research on chalcone derivatives, which have structural similarities, has shown significant potential in the field of corrosion inhibition, particularly for mild steel in acidic environments. This application is crucial in industrial settings to protect metals from corrosion (Lgaz et al., 2017).
Precursor for Medical Agents
Studies on derivatives of ethyl 2-(4-aminophenoxy)acetate, structurally similar to the compound , have been conducted as precursors for medical agents. This research is significant in the synthesis of novel therapeutic drugs (Altowyan et al., 2022).
Antibacterial Agent Synthesis
Similar ethyl derivatives have been utilized in synthesizing novel antibacterial agents. Such research is critical in developing new antibiotics and treatments for bacterial infections (Al-Kamali et al., 2014).
Propriétés
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(2-fluoro-4-nitrophenoxy)thiophene-2-carbonyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2O7S/c1-2-31-19(27)10-32-18-9-15(12(22)8-13(18)23)25-21(28)20-17(5-6-34-20)33-16-4-3-11(26(29)30)7-14(16)24/h3-9H,2,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCGIHQSVDAYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dichloro-5-(((3-(2-fluoro-4-nitrophenoxy)-2-thienyl)carbonyl)amino)phenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2840231.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2840232.png)

![Tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2840240.png)

![N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)amino]acetamide](/img/structure/B2840242.png)
![3-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840244.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2840245.png)
![methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2840246.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840247.png)
![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)

![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2840250.png)